
2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
The synthesis of 2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of thiophene-3-carboxylic acid with 4-carboxythiophene-3-amine under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiophene derivatives with reduced functional groups .
Scientific Research Applications
2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: In biological research, thiophene derivatives are studied for their potential as enzyme inhibitors and bioactive molecules.
Medicine: Thiophene derivatives, including 2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid, are explored for their potential therapeutic applications.
Industry: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: This compound has a similar structure but lacks the carbamoyl group.
Thiophene-3-carboxylic acid: Similar to thiophene-2-carboxylic acid, this compound is used in organic synthesis and materials science.
2-Bromo-3-thiophenecarboxylic acid: This compound contains a bromine atom, making it useful for substitution reactions and the synthesis of more complex thiophene derivatives.
The uniqueness of 2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid lies in its specific functional groups, which confer unique properties and reactivity compared to other thiophene derivatives .
Properties
Molecular Formula |
C11H7NO5S2 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-[(4-carboxythiophen-3-yl)carbamoyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H7NO5S2/c13-9(8-5(10(14)15)1-2-19-8)12-7-4-18-3-6(7)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
UIDFELQNLAQPBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)O)C(=O)NC2=CSC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


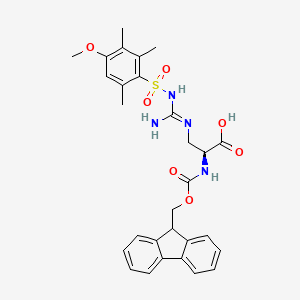



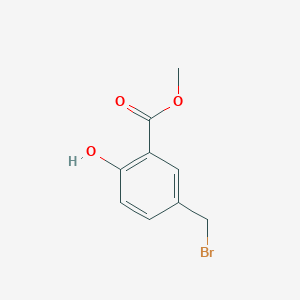
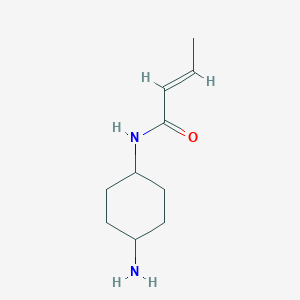
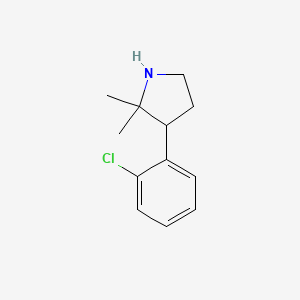
![Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13154028.png)

![3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol](/img/structure/B13154041.png)
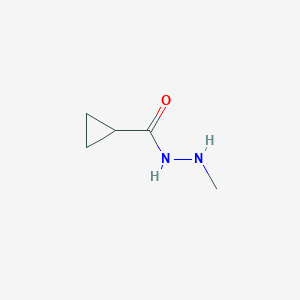
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13154058.png)
![2'H-Spiro[[1,3]dioxolane-2,7'-phenanthro[1,2-b]furan]](/img/structure/B13154072.png)

